molecular formula C9H14F3N B13152380 3A-(trifluoromethyl)-octahydro-1H-isoindole

3A-(trifluoromethyl)-octahydro-1H-isoindole

Cat. No.: B13152380
M. Wt: 193.21 g/mol
InChI Key: DYQBTGGEHVCBPH-UHFFFAOYSA-N
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Description

3A-(trifluoromethyl)-octahydro-1H-isoindole is a compound characterized by the presence of a trifluoromethyl group attached to an octahydro-1H-isoindole structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of . This compound is of interest in various fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A-(trifluoromethyl)-octahydro-1H-isoindole can be achieved through several methods. One common approach involves the reaction of a suitable isoindole precursor with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3A-(trifluoromethyl)-octahydro-1H-isoindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-(trifluoromethyl)-octahydro-1H-isoindole stands out due to its unique isoindole structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole

InChI

InChI=1S/C9H14F3N/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8/h7,13H,1-6H2

InChI Key

DYQBTGGEHVCBPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNCC2C1)C(F)(F)F

Origin of Product

United States

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